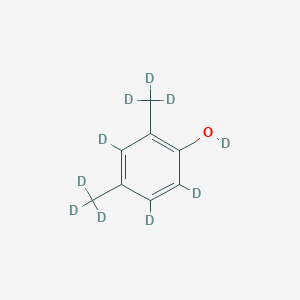

2,4-Dimethylphenol-d10

Übersicht

Beschreibung

2,4-Dimethylphenol-d10: is a deuterated form of 2,4-Dimethylphenol, where the hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used in scientific research, particularly in mass spectrometry, due to its similar chemical properties to the non-deuterated analogs but with a distinct mass difference.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethylphenol-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenolic compounds.

Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.

Industry: Used in the synthesis of deuterated compounds for various industrial applications

Wirkmechanismus

Target of Action

2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.

Biochemical Pathways

A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage

Pharmacokinetics

The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.

Result of Action

As a pesticide, it is likely to result in the death of pests that pose a threat to crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.

Biochemische Analyse

Biochemical Properties

2,4-Dimethylphenol-d10 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The deuterium labeling of this compound allows researchers to trace its metabolic fate and understand the specific interactions with these enzymes. Additionally, this compound can act as a substrate for peroxidase enzymes, leading to the formation of reactive intermediates that can be studied to elucidate the mechanisms of enzyme catalysis .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS) and nitric oxide (NO), which play crucial roles in cellular communication and stress responses. The presence of this compound can lead to alterations in gene expression profiles, particularly those related to oxidative stress and detoxification pathways. Furthermore, this compound can affect cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by competing with other substrates for binding to the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents. Over time, the degradation of this compound can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Studies in animal models have shown that high doses of this compound can lead to liver and kidney toxicity, as well as changes in hematological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the detoxification of xenobiotics and the metabolism of endogenous compounds. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites, which are then excreted from the body. The deuterium labeling of this compound allows for precise tracking of its metabolic fate and the identification of specific metabolic intermediates. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biological effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, where it can interact with various biomolecules and influence cellular processes. The localization of this compound can be directed by specific targeting signals and post-translational modifications that guide its transport to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenol-d10 typically involves the deuteration of 2,4-Dimethylphenol. This can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethylphenol-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are used.

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Nitro, halo, and sulfonyl derivatives

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dimethylphenol

- 2,4-Dichlorophenol

- 2,4-Dinitrophenol

- 2,6-Dimethylphenol

Comparison: 2,4-Dimethylphenol-d10 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and tracking. Compared to its non-deuterated analogs, it offers enhanced stability and reduced reactivity, making it a valuable tool in scientific research.

Biologische Aktivität

2,4-Dimethylphenol-d10 is a deuterated derivative of 2,4-dimethylphenol, utilized primarily in biochemical research due to its isotopic labeling. This compound exhibits various biological activities, particularly in enzyme kinetics, metabolic studies, and as a potential environmental contaminant. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H10O (with deuterium labeling)

- Molecular Weight : Approximately 122.17 g/mol

- CAS Number : 1219794-86-1

Target Enzymes

This compound interacts with various enzymes, notably:

- Cytochrome P450 Enzymes : These enzymes are crucial for the oxidative metabolism of xenobiotics. The presence of deuterium allows for tracing metabolic pathways and understanding enzyme interactions in detail.

- Peroxidase Enzymes : Acts as a substrate leading to the formation of reactive intermediates that can be analyzed for enzyme catalysis mechanisms.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling Pathways : Modulates the activity of reactive oxygen species (ROS) and nitric oxide (NO), which are vital for cellular communication and stress responses.

- Gene Expression : Alters gene expression profiles related to oxidative stress and detoxification pathways.

This compound is involved in significant biochemical reactions:

- It serves as an internal standard in mass spectrometry for quantifying phenolic compounds.

- Used in metabolic studies to trace phenolic compound pathways in biological systems.

Pharmacokinetics

Research on related compounds like 2,4-dinitrophenol suggests that this compound may exhibit similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

Acute Toxicity

The acute toxicity levels for 2,4-dimethylphenol have been documented with various aquatic organisms:

| Organism | 48-hour EC50 (µg/l) | 96-hour LC50 (µg/l) |

|---|---|---|

| Daphnia magna | 2,120 | - |

| Fathead minnow | - | 16,750 |

| Bluegill | - | 7,750 |

These values indicate varying levels of sensitivity among species, with Daphnia showing significant toxicity at low concentrations .

Environmental Impact

The compound has been noted for its potential environmental contamination due to its use in various industrial applications. Its degradation in aquatic environments typically occurs within two months under certain conditions .

Study on Aquatic Life

In a study examining the effects on freshwater algae (Chlorella pyrenoidosa), complete destruction of chlorophyll was observed at concentrations as high as 500,000 µg/l after 48 hours. This indicates a significant impact on primary producers in aquatic ecosystems .

Bioconcentration Factor

A study on bluegill fish showed a bioconcentration factor of 150 for 2,4-dimethylphenol. The half-life was less than one day, suggesting that residues are unlikely to accumulate significantly within aquatic organisms .

Eigenschaften

IUPAC Name |

1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFULVDNCHOFZ-WOMAJQTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.